
1,1-Dimethoxy-4,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-4,4-dimethylpentan-3-one is a synthetic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . This compound is known for its unique structure, which includes two methoxy groups and a ketone functional group.
Preparation Methods
The synthesis of 1,1-Dimethoxy-4,4-dimethylpentan-3-one typically involves the reaction of 4,4-dimethylpentan-3-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,1-Dimethoxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dimethoxy-4,4-dimethylpentan-3-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-4,4-dimethylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved may include enzymatic catalysis and receptor-mediated signaling .
Comparison with Similar Compounds
1,1-Dimethoxy-4,4-dimethylpentan-3-one can be compared with similar compounds such as:
1,1-Dimethoxy-3-methylbutane: This compound has a similar structure but with a different alkyl chain length.
1,1-Dimethoxy-2,2-dimethylpropane: Another structurally related compound with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties .
Properties
IUPAC Name |
1,1-dimethoxy-4,4-dimethylpentan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)7(10)6-8(11-4)12-5/h8H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNUWPMZNOEILD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34553-33-8 |
Source


|
| Record name | 1,1-dimethoxy-4,4-dimethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
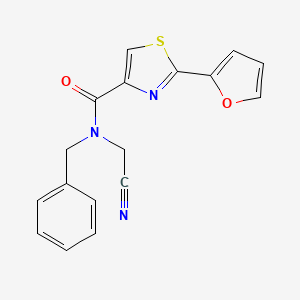
![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)

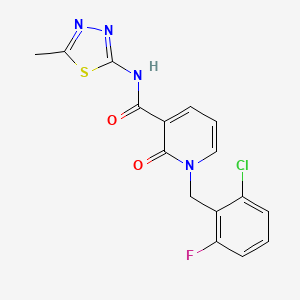
![5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid](/img/structure/B2387125.png)
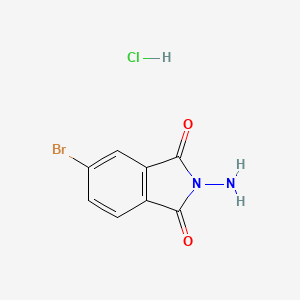

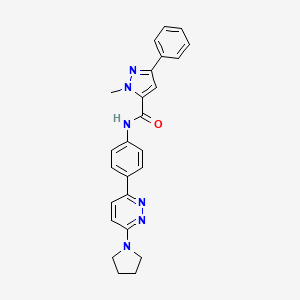
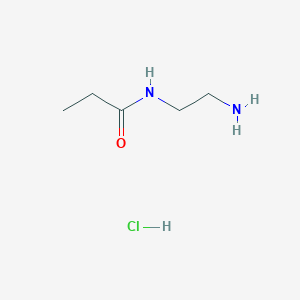
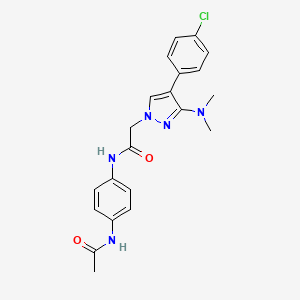
![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)
![3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2387140.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2387141.png)
